molecular formula C11H9BrMg B239888 Magnesium;2-methanidylnaphthalene;bromide CAS No. 127543-80-0

Magnesium;2-methanidylnaphthalene;bromide

Cat. No.: B239888
CAS No.: 127543-80-0
M. Wt: 245.4 g/mol
InChI Key: WJAIRYUHQJZSFA-UHFFFAOYSA-M
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Description

Magnesium;2-methanidylnaphthalene;bromide is a chemical compound with the molecular formula C₁₁H₉BrMg and a molecular weight of 245.40 g/mol . It is commonly used in research and industrial applications due to its reactivity and versatility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium;2-methanidylnaphthalene;bromide is typically prepared by the reaction of 2-bromomethylnaphthalene with magnesium in the presence of a solvent such as diethyl ether . The reaction is carried out under an inert atmosphere to prevent the oxidation of the magnesium. The general reaction is as follows:

C10H7CH2Br+MgC10H7CH2MgBr\text{C}_{10}\text{H}_7\text{CH}_2\text{Br} + \text{Mg} \rightarrow \text{C}_{10}\text{H}_7\text{CH}_2\text{MgBr} C10​H7​CH2​Br+Mg→C10​H7​CH2​MgBr

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Magnesium;2-methanidylnaphthalene;bromide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: It can participate in substitution reactions with halides and other electrophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include aldehydes, ketones, and esters. The reactions are typically carried out in anhydrous conditions to prevent the hydrolysis of the Grignard reagent.

Major Products Formed

The major products formed from reactions with this compound include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used.

Scientific Research Applications

Magnesium;2-methanidylnaphthalene;bromide is widely used in scientific research for various applications, including:

Mechanism of Action

The mechanism of action of Magnesium;2-methanidylnaphthalene;bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile in various reactions. The compound can attack electrophilic centers, such as carbonyl groups, leading to the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: Similar in reactivity but with a phenyl group instead of a naphthalenyl group.

    Methylmagnesium Bromide: Contains a methyl group and is less sterically hindered compared to (2-Naphthalenylmethyl)magnesium bromide.

Uniqueness

Magnesium;2-methanidylnaphthalene;bromide is unique due to its naphthalenyl group, which provides additional aromatic stability and reactivity compared to simpler Grignard reagents.

Properties

IUPAC Name

magnesium;2-methanidylnaphthalene;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9.BrH.Mg/c1-9-6-7-10-4-2-3-5-11(10)8-9;;/h2-8H,1H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJAIRYUHQJZSFA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC2=CC=CC=C2C=C1.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80567722
Record name Magnesium bromide (naphthalen-2-yl)methanide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127543-80-0
Record name Magnesium bromide (naphthalen-2-yl)methanide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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